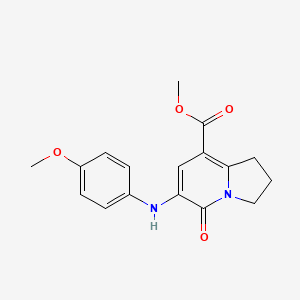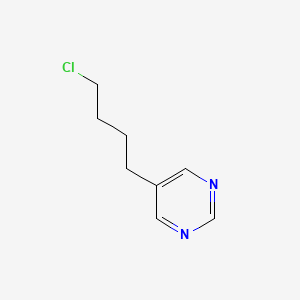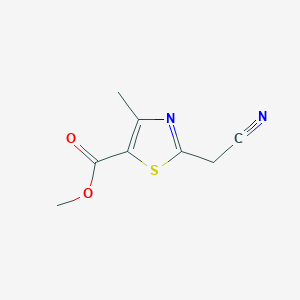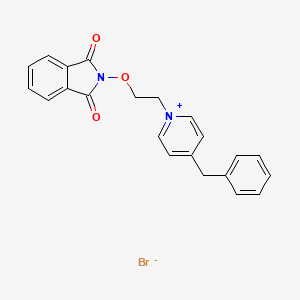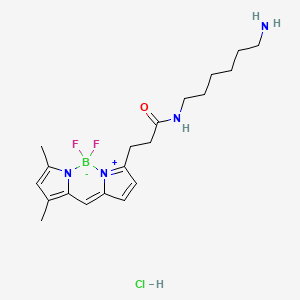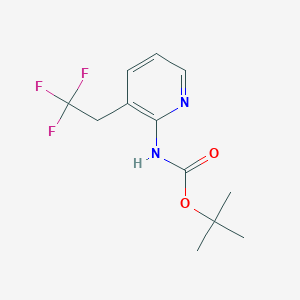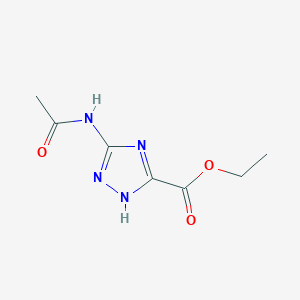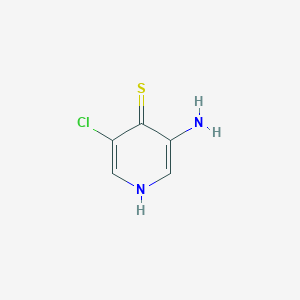
3-Amino-5-chloropyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloropyridine-4-thiol: is an organic compound with the molecular formula C5H5ClN2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by amination and thiolation reactions. One common method starts with 3,5-dichloropyridine, which undergoes nucleophilic substitution with ammonia to introduce the amino group. The resulting 3-Amino-5-chloropyridine is then treated with thiolating agents to introduce the thiol group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like sodium azide, thiols, or amines under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-chloropyridine-4-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins .
Medicine: Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyridine-4-thiol involves its interaction with molecular targets through covalent bonding. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This covalent modification can alter the protein’s function, making it a valuable tool in drug design and biochemical research .
Comparison with Similar Compounds
3-Amino-4-chloropyridine: Similar structure but lacks the thiol group, making it less reactive in certain biochemical applications.
3-Amino-5-bromopyridine: Bromine instead of chlorine, which can affect its reactivity and applications.
3-Amino-5-chloropyridine-2-thiol: Thiol group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Amino-5-chloropyridine-4-thiol’s unique combination of amino, chloro, and thiol groups makes it highly versatile in chemical synthesis and biological applications. Its ability to form covalent bonds with proteins sets it apart from other similar compounds, providing unique opportunities in drug design and biochemical research .
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
3-amino-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
InChI Key |
JTTCBSBNWRXGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
